molecular formula C12H12N2O2 B095041 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione CAS No. 18877-34-4

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

Cat. No. B095041
CAS RN: 18877-34-4
M. Wt: 216.24 g/mol
InChI Key: MXBNEEHQIDLPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione is a compound that belongs to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds have been studied for their potential pharmacological properties, including anxiolytic effects and interactions with DNA. The derivatives of this class have been synthesized to explore their potential as therapeutic agents, particularly in the context of central nervous system (CNS) activity and anti-tumor properties .

Synthesis Analysis

The synthesis of pyrrolo[2,1-c][1,4]benzodiazepine derivatives involves multiple steps, including acetylation, reduction, cyclization, and modifications to block metabolism and enhance activity. For example, the synthesis of 1,3,4,14b-tetrahydro-2H,10H-pyrazino[1,2-α]-pyrrolo[2,1-c][1,4]benzodiazepines involved the key step of forming the dihydro-pyrrolo[2,1-c][1,4]benzodiazepine by reduction and cyclization of a nitroketone precursor . Another approach involved the C-acetylation of a pyrroline derivative, followed by transformations and cyclization to produce compounds with a two-carbon chain similar to the antibiotic tomaymycin .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is crucial for their biological activity. Modifications to this skeleton, such as the addition of methyl groups or changes in stereochemistry, can significantly affect their pharmacological properties and interactions with biological targets like DNA .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives is influenced by their molecular structure. For instance, the presence of hydroxyl groups can facilitate non-covalent interactions with DNA, as evidenced by the elevation of the melting point of DNA and fluorescence quenching upon binding . The specific structural requirements for these interactions suggest that even minor changes in the molecule can lead to significant differences in chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives are closely related to their structure and have implications for their pharmacological activity. For example, the metabolism studies of these compounds in laboratory animals have indicated rapid hydroxylation, which can be modified by the introduction of methyl groups to potentially obtain more active or longer-acting compounds . The interaction with DNA also highlights the importance of specific structural features for binding, which can be modeled and rationalized based on hydrogen bonding patterns .

Scientific Research Applications

  • Anxiolytic Agents : A study highlighted derivatives of pyrrolo[2,1-c][1,4]benzodiazepine for their potential as anxiolytic agents, indicating rapid hydroxylation in laboratory animals and efforts to obtain more active compounds by blocking metabolism (Wright et al., 1978).

  • Cytotoxicity and Anticonvulsant Activity : A fluorinated ionic salt derivative of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione showed minimal toxicity and potential anticonvulsant activity in vitro against breast adenocarcinoma cell line MCF-7 (Natchimuthu et al., 2020).

  • Anxiolytic and Antipsychotic Agents : N-aminoalkyl derivatives of (s)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-(10H, 11aH)-dione were prepared and evaluated for their potential as anxiolytic and antipsychotic agents (Kossakowski et al., 1997).

  • Chemical Synthesis : Studies on the synthesis of N10‐substituted 7‐Arylpyrrolo[2,1‐c]‐[1,4]benzodiazepine‐5,11‐diones and other compounds revealed various methods for alkylating the N10 atom and subsequent reactions (Lindner et al., 2014).

  • Fungus-Derived Alkaloids : A study reported the isolation of fungus-derived benzodiazepine analogues from Aspergillus ochraceus, indicating significant DPPH radical-scavenging activity (Cui et al., 2009).

  • Solid-Phase Synthesis : The solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones using Wang resin demonstrated an efficient method for producing these compounds (Kamal et al., 2001).

  • Preparation of 2-Amino Derivatives : The synthesis of new 2-substituted amino derivatives of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione was described, focusing on the influence of substitution in 2-position towards DNA affinity (Gillard et al., 1996).

  • Synthesis and Epimerization Studies : Research on the synthesis and epimerization of pyrrolo[2,1-c][1,4]benzodiazepin-5,11-diones revealed the formation of diastereomeric pairs due to C(11a) epimerization under basic reaction conditions (Bouhlal et al., 2001).

  • Antitubercular Activity : A combinatorial approach for the synthesis of pyrrolo[2,1-c]-[1,4]benzodiazepine-5,11-dione libraries showed potential in vitro activity against Mycobacterium tuberculosis (Kamal et al., 2007).

  • Angiotensin Converting Enzyme (ACE) Inhibitors : Novel 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones were synthesized and evaluated as ACE inhibitors, with one compound emerging as an active non-carboxylic acid ACE inhibitor (Addla et al., 2013).

properties

IUPAC Name

6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBNEEHQIDLPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338780
Record name 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

CAS RN

18877-34-4
Record name 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

Citations

For This Compound
34
Citations
A Jebani, H Zouihri, A El Hakmaoui, S Lazar… - … Section E: Structure …, 2011 - scripts.iucr.org
In the two molecules of the asymmetric unit of the title compound, C12H11N3O4, the seven-membered diazepine ring adopts a boat conformation (with the two phenylene C atoms …
Number of citations: 3 scripts.iucr.org
H Benzeid, EM Essassi, N Saffon… - … Section E: Structure …, 2009 - scripts.iucr.org
The compound, C15H16N2O2, features a pyrroline ring fused with a seven-membered diazepine ring; the latter system adopts a boat conformation (with the methine C atom as the …
Number of citations: 5 scripts.iucr.org
H Madani, AS Thompson, MD Threadgill - Tetrahedron, 2002 - Elsevier
An efficient synthetic route to 7-hydroxypyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, an important potential ligand for the DNA minor groove, has been developed. Simultaneous …
Number of citations: 14 www.sciencedirect.com
J Kossakowski, T Zawadowski, J Turło - Acta Poloniae …, 1997 - europepmc.org
In continuation of the development of antipsychotic and anxiolytic agents with a reduced propensity toward extrapyramidal side-effects, a series of N-aminoalkyl derivatives of (s)-(+)-2, 3-…
Number of citations: 6 europepmc.org
V Natchimuthu, J Amoros, S Ravi - Journal of Chemical Neuroanatomy, 2016 - Elsevier
Drug therapy of seizures involves producing high levels of antiepileptic drugs in the blood. Drug must enter the brain by crossing from the blood into the brain tissue, called a …
Number of citations: 3 www.sciencedirect.com
AS Lindner, E Geist, M Gjikaj… - Journal of Heterocyclic …, 2014 - Wiley Online Library
Pyrrolo[2,1‐c][1,4]benzodiazepine‐5,11‐dione and its 7‐bromo derivative were alkylated at the N10 atom applying various methods. The resulting products were subjected to Suzuki–…
Number of citations: 8 onlinelibrary.wiley.com
MZ WW, S Buttachon, T Dethoup, C Fernandes… - Marine Drugs, 2016 - europepmc.org
Two new cyclotetrapeptides, sartoryglabramides A (5) and B (6), and a new analog of fellutanine A (8) were isolated, together with six known compounds including ergosta-4, 6, 8 (14), …
Number of citations: 0 europepmc.org
K Sorra, CF Chang, S Pusuluri, K Mukkanti, MC Laiu… - Molecules, 2012 - mdpi.com
A series of amido-substituted triazolopyrrolo[2,1-c][1,4]benzodiazepine (PBDT) derivatives was synthesized from isatoic anhydride, and their cytotoxicity against the MRC-5 and …
Number of citations: 10 www.mdpi.com
M Tercel, SM Stribbling, H Sheppard… - Journal of medicinal …, 2003 - ACS Publications
A set of 10 compounds, each combining the seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (seco-CBI) and pyrrolo[2,1-c][1,4]benzodiazepine (PBD) pharmacophores, was …
Number of citations: 142 pubs.acs.org
G Sakaine, G Smits, P Arsenyan - Chemistry of Heterocyclic Compounds, 2020 - Springer
A comprehensive screening of known methods for the synthesis of coumarins was performed in order to obtain a new type of pyrrolobenzodiazepine–coumarin hybrids. A Pechmann …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.